(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one
Description
Historical Context and Significance of Strained Bicyclic Ketones in Chemical Research
The study of strained cyclic molecules has long fascinated chemists, offering insights into bonding, reactivity, and conformation. The inherent ring strain in small bicyclic systems, arising from distorted bond angles and steric interactions, makes them highly reactive and thus valuable for synthetic transformations. rsc.orgacs.org The bicyclo[3.2.0]heptane skeleton, which contains a fused cyclobutane (B1203170) and cyclopentane (B165970) ring, is a prime example. The significant strain energy of the cyclobutane ring, estimated to be around 120 kJ/mol, facilitates ring-opening and rearrangement reactions that are not readily observed in less strained systems. rsc.org
The history of bicyclo[3.2.0]carbocyclic compounds in chemistry began serendipitously in the mid-1960s when researchers at Pfizer isolated a trimethyl-substituted bicyclo[3.2.0]heptenone derivative. researchgate.net This discovery spurred further investigation into similar structures from natural sources. researchgate.net The strategic importance of the bicyclo[3.2.0]heptanone core grew substantially with its application in the total synthesis of complex natural products. orgsyn.orgthieme-connect.com Their utility stems from the ability to selectively manipulate the functionalities present in each of the two rings. orgsyn.org Research has demonstrated their value as precursors for a wide variety of alicyclic molecules, including derivatives of cyclopentane and cycloheptane. thieme-connect.com The development of methods for the large-scale production of bicyclo[3.2.0]heptanones has further solidified their role as crucial starting materials in synthetic organic chemistry. thieme-connect.com
Structural Features and Stereochemical Considerations of (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one
This compound is a chiral molecule featuring a cis-fused bicyclic system. The designation (1R,5S) specifies the absolute configuration at the two bridgehead carbon atoms. This defined stereochemistry is crucial for its application in asymmetric synthesis.
The molecule's structure is characterized by the fusion of a five-membered cyclopentene (B43876) ring and a four-membered cyclobutanone (B123998) ring. nih.gov This fusion results in significant ring strain, which dictates the molecule's conformation and reactivity. The cyclobutane portion of the ring system is puckered to alleviate some of this strain. Force-field calculations and X-ray crystallographic studies of related derivatives indicate that the bicyclo[3.2.0]heptane system preferentially adopts an endo conformation, which is estimated to be more stable than the exo conformer by approximately 6-10 kJ/mol. rsc.org Proton NMR spectral analysis and molecular modeling of bicyclo[3.2.0]hept-2-en-6-one and its derivatives confirm that substitution on the cyclobutane ring causes only minor conformational changes. researchgate.net
The table below summarizes key properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₇H₈O | nih.gov |
| Molecular Weight | 108.14 g/mol | nih.gov |
| Monoisotopic Mass | 108.057515 Da | nih.gov |
| CAS Number | 71155-05-0 | nih.gov |
| Canonical SMILES | C1C=C[C@@H]2[C@H]1C(=O)C2 | nih.gov |
| Physical Description | Liquid | |
| Kovats Retention Index | 787 (semi-standard non-polar) | nih.gov |
Overview of Advanced Research Directions Pertaining to the Bicyclo[3.2.0]hept-2-en-6-one Framework
The unique structural and stereochemical properties of the bicyclo[3.2.0]hept-2-en-6-one core have positioned it as a valuable intermediate in several advanced areas of chemical research, most notably in the synthesis of natural products and in biocatalysis.
Its utility as a chiral building block is demonstrated by its application in the synthesis of numerous biologically active compounds. The racemic mixture of bicyclo[3.2.0]hept-2-en-6-one is a well-known intermediate for prostaglandins (B1171923), a class of important lipid compounds. nih.govkirj.ee Furthermore, specific enantiomers of its derivatives serve as key precursors for various natural products. For example, substituted bicyclo[3.2.0]heptenones are pivotal intermediates in the synthesis of pheromones like grandisol (B1216609) and lineatin, as well as the natural product Brefeldin A, which exhibits antibiotic and antiviral activity. researchgate.netgoogle.com
A significant area of advanced research involves the use of biocatalysis to resolve the racemic ketone and to perform enantioselective transformations. The first reported biotransformation of this ketone was in 1979 using baker's yeast (Saccharomyces cerevisiae). nih.gov This process yielded a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols, which could then be used in enantiomer-specific routes to prostaglandins. nih.gov Since then, extensive research has focused on screening various microorganisms and isolated enzymes for improved selectivity and yield. nih.gov Fungi such as Curvularia lunata and Mortierella ramanniana have been shown to selectively produce the 6-endo-alcohol. nih.gov
The Baeyer-Villiger oxidation of the bicyclo[3.2.0]hept-2-en-6-one framework is another prominent research direction. fishersci.no This reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), converts the cyclic ketone into one of two regioisomeric lactones. nih.govresearchgate.net These lactones are highly valuable chiral synthons. For instance, the oxidation of racemic bicyclo[3.2.0]hept-2-en-6-one using a BVMO from a recombinant E. coli strain produces both lactone products with high optical purity (≥96% enantiomeric excess). nih.gov Researchers have explored various strategies to optimize these biotransformations, including enzyme immobilization and continuous substrate feeding, to enhance catalyst stability, reuse, and product purity. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-bicyclo[3.2.0]hept-2-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLLHUHPGPKRBM-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428675 | |
| Record name | (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71155-05-0 | |
| Record name | (1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(1R,5S)-cis-Bicyclo[3.2.0]hept-2-en-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for the Preparation of 1r,5s Bicyclo 3.2.0 Hept 2 En 6 One and Its Enantiomers
Enantioselective and Diastereoselective Synthetic Strategies
The synthesis of enantiomerically pure bicyclo[3.2.0]hept-2-en-6-one is of paramount importance for its application in the total synthesis of chiral natural products and pharmaceuticals. Various strategies have been developed to control the stereochemistry of this bicyclic ketone.
Asymmetric [2+2] Cycloaddition Approaches
The [2+2] cycloaddition reaction is a cornerstone for the construction of the bicyclo[3.2.0]heptane skeleton. taltech.ee Asymmetric variants of this reaction have been extensively explored to induce enantioselectivity.
One of the most common methods involves the intramolecular [2+2] cycloaddition of α,β-unsaturated ketenes, which can be generated in situ. taltech.eeorgsyn.org For instance, the cyclization of an α,β-unsaturated ketene (B1206846) derived from 3-hydroxy-6-heptenoic acid can yield the bicyclo[3.2.0]hept-3-en-6-one skeleton with high selectivity for the thermodynamically more stable endo-isomer. taltech.eeorgsyn.org The use of chiral auxiliaries attached to the ketene precursor can effectively control the facial selectivity of the cycloaddition, leading to enantioenriched products. mdpi.com
Metal-catalyzed [2+2] cycloadditions have also emerged as powerful tools. Ruthenium and gold catalysts have been shown to facilitate the enantioselective [2+2] cyclization of allenenes, producing bicyclo[3.2.0]heptane derivatives with high diastereoselectivity and enantiomeric excess. taltech.ee For example, a ruthenium complex, RuH2Cl2(PiPr3)2, has been used for the cyclization of allenenes with complete diastereoselectivity. taltech.ee
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries have proven to be highly effective in guiding the stereochemical outcome of reactions leading to the bicyclo[3.2.0]hept-2-en-6-one core. mdpi.com Evans oxazolidinones, for example, can be attached to a precursor molecule to direct a subsequent cyclization reaction. mdpi.comnih.gov This approach has been successfully applied in organophotoredox-catalyzed [2+2] photocycloadditions of aryl bis-enones, where the chiral auxiliary controls the stereochemistry of the newly formed bicyclic system. mdpi.comnih.gov
Another strategy involves the reaction of a racemic ketone with a chiral amino alcohol, such as ephedrine, to form diastereomeric oxazolidines that can then be separated. psu.edu Similarly, diastereomeric amides can be produced by reacting a racemic bicyclic ketone derivative with a chiral amine, like (+)-α-methylbenzylamine, allowing for separation and subsequent conversion to the desired enantiopure ketone. researchgate.net
The following table summarizes the use of chiral auxiliaries in the synthesis of bicyclo[3.2.0]heptane derivatives:
| Chiral Auxiliary | Reaction Type | Substrate | Product Stereochemistry | Reference(s) |
| Evans Oxazolidinones | Organophotoredox [2+2] Cycloaddition | Aryl bis-enones | Enantioenriched bicyclo[3.2.0]heptanes | mdpi.comnih.gov |
| Ephedrine | Formation of Diastereomeric Oxazolidines | Racemic bicyclo[3.2.0]hept-2-en-6-one | Separable diastereomers | psu.edu |
| (+)-α-Methylbenzylamine | Formation of Diastereomeric Amides | Racemic 7,7-dichloro-4-exo-trimethylsilylbicyclo[3.2.0]hept-2-en-6-one | Separable diastereomers | researchgate.net |
Chiral Catalyst-Enabled Transformations (e.g., Organophotoredox Catalysis)
The use of chiral catalysts in conjunction with photoredox catalysis has opened new avenues for the asymmetric synthesis of bicyclo[3.2.0]heptanes. mdpi.comnih.gov In this approach, a photocatalyst, such as Eosin Y, absorbs visible light and initiates a single-electron transfer (SET) process, generating a radical anion intermediate. mdpi.comunimi.it A chiral catalyst can then influence the subsequent cyclization, leading to an enantioenriched product.
For instance, the organophotoredox-catalyzed stereoselective [2+2] photocycloaddition of aryl bis-enone derivatives has been achieved using Eosin Y as the photocatalyst in the presence of LiBr. mdpi.comnih.gov The use of a chiral auxiliary in this system allows for the synthesis of enantioenriched and highly substituted bicyclo[3.2.0]heptanes. mdpi.comnih.gov Computational studies have supported a syn-closure pathway for this reaction, leading to the formation of cis-anti diastereoisomers as the major products. mdpi.comnih.gov
Photochemical Routes to the Bicyclo[3.2.0]hept-2-en-6-one System and its Derivatives
Photochemical reactions, particularly intramolecular [2+2] cycloadditions, are a fundamental method for constructing the bicyclo[3.2.0]heptene framework. arkat-usa.org These reactions often proceed by irradiating a suitable diene precursor, leading to the formation of the fused cyclobutane (B1203170) ring. arkat-usa.org
A classic example is the photochemical cyclization of 3,5-cycloheptadienol to afford bicyclo[3.2.0]hept-6-en-3-ol, which can then be oxidized to the corresponding ketone. arkat-usa.org While this method is effective, it can sometimes result in a mixture of endo and exo diastereomers. arkat-usa.org
The photochemical behavior of bicyclo[3.2.0]heptanone derivatives themselves has also been exploited in synthesis. For example, irradiation of a bicyclo[3.2.0]heptan-6-one derivative in aqueous solution, followed by a Wittig olefination, has been used in the total synthesis of prostaglandin-F2α. rsc.org
The use of photosensitizers can influence the outcome of these reactions. For instance, the photocycloaddition of cyclopentenone with various alkenes has been studied to produce diversely functionalized bicyclo[3.2.0]heptanes. researchgate.net These intermolecular reactions typically yield a mixture of exo and endo adducts. researchgate.net In contrast, intramolecular photochemical [2+2] reactions can provide a single, stereochemically pure product. researchgate.net
Thermal and Cascade Cyclization Strategies
Thermal cyclization reactions provide an alternative to photochemical methods for the synthesis of the bicyclo[3.2.0]hept-2-en-6-one system. A notable example is the thermal rearrangement of 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-3-en-2-ones, which upon heating, can rearrange to form bicyclo[3.2.1]octa-2,6-dienes. cdnsciencepub.com While not directly yielding the [3.2.0] system, this demonstrates the utility of thermal rearrangements in accessing related bicyclic structures.
A more direct thermal approach involves the intramolecular [2+2] cyclization of an α,β-unsaturated ketene intermediate. orgsyn.org This process, often carried out by heating a suitable precursor like a 3-hydroxy-6-alkenoic acid with acetic anhydride (B1165640) and a tertiary amine, can lead to the formation of bicyclo[3.2.0]hept-3-en-6-ones in good yields and with high selectivity for the thermodynamically more stable isomer. orgsyn.org
Cascade reactions, which involve a series of intramolecular transformations, offer an efficient way to build molecular complexity. A phosphine-mediated tandem [3+2] cyclization/intramolecular Wittig reaction of an alkynone has been developed to synthesize 2-chromanone-fused bicyclo[3.2.0]heptenones with high regio- and diastereoselectivity. bohrium.com
Retrosynthetic Analysis and Strategic Disconnections for the Bicyclo[3.2.0]hept-2-en-6-one Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one. The key strategic disconnections for this framework often revolve around the formation of the cyclobutane ring.
A primary disconnection is the [2+2] cycloaddition, which simplifies the target to a cyclopentenone and an alkene or alkyne. This is the basis for many of the photochemical and thermal methods discussed. For the specific (1R,5S) enantiomer, an asymmetric [2+2] cycloaddition is a key retrosynthetic step.
Another strategic disconnection involves the cleavage of the C5-C6 bond, leading to a substituted cyclopentane (B165970) derivative. This approach is less common but can be envisioned through rearrangements or ring-closing metathesis reactions of appropriately functionalized cyclopentane precursors.
The synthesis of prostaglandin-F2α provides a practical example of retrosynthetic thinking. rsc.org The bicyclo[3.2.0]hept-2-en-6-one core is seen as a precursor to a more complex bicyclo[3.2.0]heptan-6-one, which can then be elaborated to the final prostaglandin (B15479496) structure. rsc.org The initial bicyclic ketone is formed via a [2+2] cycloaddition. rsc.org
The table below outlines key retrosynthetic disconnections for the bicyclo[3.2.0]hept-2-en-6-one framework:
| Disconnection | Precursor(s) | Synthetic Strategy | Reference |
| [2+2] Cycloaddition | Cyclopentenone and Alkene/Alkyne | Photochemical or Thermal Cycloaddition | rsc.org |
| Intramolecular Ketene Cycloaddition | Unsaturated Acyl Chloride | Thermal Cyclization | orgsyn.org |
| Baeyer-Villiger Oxidation | Bicyclo[3.2.0]hept-2-en-6-one | Enzymatic Oxidation | researchgate.net |
This analysis highlights the versatility of the bicyclo[3.2.0]hept-2-en-6-one scaffold and the various synthetic strategies that can be employed for its construction.
Synthesis of Substituted and Functionalized Bicyclo[3.2.0]heptenone Derivatives
The strategic importance of the bicyclo[3.2.0]heptenone framework as a versatile building block in organic synthesis has driven the development of numerous methods for the introduction of substituents and functional groups. These modifications are crucial for tuning the molecule's reactivity, and physicochemical properties, and for serving as handles for further chemical transformations in the synthesis of complex natural products and bioactive molecules.
A prominent method for the functionalization of the bicyclo[3.2.0]heptenone core is the Claisen-Schmidt condensation. This base-catalyzed reaction between cis-bicyclo[3.2.0]hept-2-en-6-one and various aromatic or heteroaromatic aldehydes provides a straightforward route to a series of chalcone-like derivatives. tandfonline.comtandfonline.com The reaction typically proceeds in high yields, offering a diverse array of substituted products. tandfonline.comtandfonline.com The general scheme involves the deprotonation of the α-carbon to the ketone, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration to yield the α,β-unsaturated ketone.
Table 1: Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation tandfonline.comtandfonline.com
| Aldehyde Reactant | Resulting Derivative | Yield (%) |
|---|---|---|
| Benzaldehyde | 7-Benzylidenebicyclo[3.2.0]hept-2-en-6-one | 95 |
| 4-Methylbenzaldehyde | 7-(4-Methylbenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 98 |
| 4-Methoxybenzaldehyde | 7-(4-Methoxybenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 96 |
| 4-Chlorobenzaldehyde | 7-(4-Chlorobenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 92 |
| 3-Methylbenzaldehyde | 7-(3-Methylbenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 94 |
| 3-Chlorobenzaldehyde | 7-(3-Chlorobenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 93 |
| 3-Bromobenzaldehyde | 7-(3-Bromobenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 90 |
| Furan-2-carbaldehyde | 7-(Furan-2-ylmethylene)bicyclo[3.2.0]hept-2-en-6-one | 89 |
| Thiophene-2-carbaldehyde | 7-(Thiophen-2-ylmethylene)bicyclo[3.2.0]hept-2-en-6-one | 91 |
| 1H-Pyrrole-2-carbaldehyde | 7-((1H-Pyrrol-2-yl)methylene)bicyclo[3.2.0]hept-2-en-6-one | 90 |
Another powerful strategy for creating substituted bicyclo[3.2.0]heptane systems is through photochemical [2+2] cycloaddition reactions. mdpi.comresearchgate.net For instance, an organophotoredox-catalyzed stereoselective [2+2] photocycloaddition of aryl bis-enone derivatives has been developed. mdpi.com This method, employing a chiral oxazolidinone auxiliary, allows for the synthesis of enantioenriched and highly substituted bicyclo[3.2.0]heptanes. mdpi.com The reaction is mediated by Eosin Y and promoted by lithium bromide under visible light irradiation. mdpi.com
Intramolecular [2+2] ketene-alkene cycloadditions represent another efficient route to substituted bicyclo[3.2.0]heptenones. Thermolysis of 4-alkynyl-cyclobutenone derivatives generates a vinyl ketene intermediate, which then undergoes an intramolecular cycloaddition to produce bicyclo[3.2.0]heptenones with substituents at various positions. acs.org This methodology has been successfully applied to the synthesis of precursors for complex natural products like (±)-precapnelladiene. acs.org
Furthermore, transition metal catalysis has emerged as a sophisticated tool for the synthesis of functionalized bicyclo[3.2.0]heptane structures. A gold(I)-catalyzed three-component reaction involving a 1,3-dipolar cycloaddition between a gold carbenoid-containing carbonyl ylide and ethyl vinyl ether leads to highly functionalized bicyclo[3.2.0]heptanes. nih.gov Palladium catalysis has also been employed in a C(sp³)–H activation cascade to synthesize bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgnih.gov
The introduction of substituents can also be achieved through enzymatic transformations. For example, the bioreduction of various substituted (rac)-bicyclo[3.2.0]hept-2-en-6-ones using hydroxysteroid dehydrogenase has been demonstrated, providing access to chiral alcohols. nih.gov
Table 2: Examples of Other Synthetic Methodologies for Substituted Bicyclo[3.2.0]heptenone Derivatives
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| Organophotoredox [2+2] Cycloaddition | Aryl bis-enone derivatives with chiral oxazolidinone | Eosin Y, LiBr, iPr₂NEt, visible light | Enantioenriched, highly substituted bicyclo[3.2.0]heptanes | mdpi.com |
| Phosphine-Mediated Tandem [3+2] Cyclization/Wittig Reaction | Alkynone and 3-aroylcoumarins | Phosphine | 2-Chromanone-fused bicyclo[3.2.0]heptenones | bohrium.com |
| Palladium-Catalyzed C-H Activation | Bicyclo[1.1.1]pentane carboxylic acids, aryl iodides | Pd(OAc)₂, MPAA or pyridone-amine ligand | Arylated or non-arylated bicyclo[3.2.0]heptane lactones | rsc.orgnih.gov |
| Intramolecular Ketene-Alkene Cycloaddition | 4-Alkynyl-3-isopropoxycyclobutenedione derivatives | Thermolysis (e.g., toluene, 110 °C) | 1-Alkynylbicyclo[3.2.0]hept-2-en-7-ones | acs.org |
| Gold(I)-Catalyzed Three-Component Reaction | Propargyl esters, aldehydes, ethyl vinyl ether | Au(I) catalyst | Highly functionalized bicyclo[3.2.0]heptanes | nih.gov |
| Alkoxide-Induced Ring Opening | 7-Methyl-7-vinyl substituted bicyclo[3.2.0]heptenone | Sodium methoxide (B1231860) or potassium tert-butoxide | 2-Vinyl-substituted 3-cycloalkene-1-carboxylic acid esters | beilstein-journals.org |
| Bioreduction | (rac)-7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | Hydroxysteroid dehydrogenase, yeast alcohol dehydrogenase | Chiral bicyclo[3.2.0]heptenols | nih.gov |
These diverse synthetic strategies underscore the versatility of the bicyclo[3.2.0]heptenone scaffold and provide chemists with a robust toolbox for the creation of a wide range of substituted and functionalized derivatives, paving the way for applications in various fields of chemical science.
Reactivity, Transformations, and Mechanistic Studies of the 1r,5s Bicyclo 3.2.0 Hept 2 En 6 One System
Reactions Involving the Cyclobutanone (B123998) Moiety
The cyclobutanone portion of the molecule is a hub of reactivity, primarily centered around the carbonyl group and the inherent strain of the four-membered ring, which drives ring-opening and expansion reactions.
Nucleophilic Additions and Conjugate Additions to the Carbonyl Group
The carbonyl group in (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one is susceptible to nucleophilic attack. A significant area of study has been the bioreduction of the racemic ketone, which proceeds with high stereoselectivity. For instance, the use of alcohol dehydrogenases (ADHs) has been explored for the stereoselective reduction of the carbonyl. Horse liver alcohol dehydrogenase (HLADH) and the ADH from Thermoanaerobium brockii (TBADH) have been used in coupled-enzyme systems to achieve kinetic resolution. nih.gov Specifically, growing cultures of the yeast Saccharomyces cerevisiae can reduce (rac)-bicyclo[3.2.0]hept-2-en-6-one to a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols. nih.gov This substrate non-specific and product enantioselective bioreduction highlights the utility of biocatalysis in accessing chiral building blocks from the bicyclic ketone. nih.gov
Addition of organometallic reagents, such as vinyllithium, to the carbonyl group of related bicyclo[3.2.0]heptenone systems serves as a key step in tandem reaction sequences. This nucleophilic addition generates a tertiary alcohol intermediate, which can then undergo further rearrangements.
Ring-Opening and Ring-Expansion Reactions (e.g., Oxy-Cope Rearrangements, Baeyer-Villiger Oxidations)
The strain within the cyclobutane (B1203170) ring makes the bicyclo[3.2.0]heptenone system a prime candidate for ring-expansion and ring-opening reactions. The Baeyer-Villiger oxidation is a prominent example, converting the cyclobutanone into isomeric lactones. This transformation has been extensively studied using both chemical reagents and biocatalysts. Baeyer-Villiger monooxygenases (BVMOs) from various microbial sources have demonstrated high regio- and enantioselectivity in the oxidation of bicyclo[3.2.0]hept-2-en-6-one. researchgate.net These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group to yield valuable chiral lactones, such as (+)-(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one (a Corey's lactone) and its regioisomer, (-)-(1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one. rsc.org
The choice of biocatalyst can direct the selectivity of the oxidation. For example, fungi such as Fusarium sp. tend to produce the (+)-(1R,5S)-lactone, while Aspergillus species can yield the enantiomeric (-)-(1S,5R)-lactone from the racemic ketone. rsc.org The temperature has also been shown to affect the enantioselectivity of BVMO-catalyzed oxidations. researchgate.net
Table 1: Biocatalytic Baeyer-Villiger Oxidation of rac-Bicyclo[3.2.0]hept-2-en-6-one
| Biocatalyst | Major Product(s) | Reference |
|---|---|---|
| Aspergillus amazonicus | (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one | rsc.org |
| Fusarium solani | (+)-(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one | rsc.org |
| 2,5-diketocamphane-monooxygenase (2,5-DKCMO) | (1S,5R)-lactone and (1R,5S)-lactone | researchgate.net |
| Pseudomonas aeruginosa BVMO | 2-oxabicyclo[3.3.0]oct-6-en-3-one / 3-oxabicyclo[3.3.0]oct-6-en-2-one | rsc.org |
| Streptomyces coelicolor BVMOs | 2-oxabicyclo[3.3.0]oct-6-en-3-one / 3-oxabicyclo[3.3.0]oct-6-en-2-one | rsc.org |
Ring expansion can also be induced under strong acidic conditions. When dissolved in fluorosulfonic acid (FSO₃H), bicyclo[3.2.0]hept-2-en-6-one rearranges to give protonated 1-acetylcyclopentadiene. researchgate.net This represents a two-carbon ring expansion and fragmentation of the original bicyclic system. researchgate.net
Furthermore, the system is amenable to Oxy-Cope rearrangements. Following the nucleophilic addition of a vinyl group to the carbonyl, the resulting 1,5-dien-3-ol intermediate can undergo a imist.maimist.ma-sigmatropic rearrangement. acs.org This reaction has been exploited in the synthesis of larger bicyclic systems, such as bicyclo[4.2.1]nonenones and the highly strained bicyclo[5.2.1]decenones, from related bicyclo[3.2.0]heptenone precursors. researchgate.net
Transformations at the Cyclopentene (B43876) Olefinic Bond
The double bond in the five-membered ring provides another site for diverse chemical transformations, including electrophilic additions and cycloadditions.
Electrophilic and Radical Additions
The cyclopentene double bond readily undergoes electrophilic addition reactions. The bromination of bicyclo[3.2.0]hept-2-en-6-one has been shown to be highly stereospecific. rsc.orgrsc.org The reaction, conducted in various solvents, yields 2-exo-bromo-3-endo-substituted bicycloheptanones. rsc.orgrsc.org This stereochemical outcome is rationalized by the preferential formation of a bromonium ion on the less sterically hindered exo-face of the cyclopentene ring. rsc.org Subsequent attack by a nucleophile (e.g., bromide, acetate (B1210297), or methanol) occurs at the C-3 position from the endo-face to give the observed product. rsc.org
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)
While the enone system itself can be formed via an intramolecular [2+2] photocycloaddition, the cyclopentene double bond can participate in further cycloaddition reactions. researchgate.netgoogle.com For instance, the addition of dichlorocarbene, generated from chloroform (B151607) and a base, to the double bond of a protected derivative of bicyclo[3.2.0]hept-2-en-6-one has been reported. dergipark.org.tr This reaction forms a dichlorocyclopropane ring fused to the cyclopentane (B165970), creating a tricyclo[4.2.0.0²,⁴]octane system. dergipark.org.tr
The potential for 1,3-dipolar cycloadditions has also been considered as a powerful tool for constructing five-membered heterocyclic rings. imist.ma While specific studies on this compound are not extensively detailed, the general reactivity pattern of such strained olefins suggests they are viable dipolarophiles for reactions with dipoles like diazomethane (B1218177) or nitrones. researchgate.netimist.ma
Photochemical and Thermal Rearrangements
The strained bicyclic system is sensitive to both light and heat, leading to a variety of skeletal rearrangements. Photochemical reactions, particularly intramolecular [2+2] cycloadditions, are a cornerstone of the synthesis of the bicyclo[3.2.0]heptane core. researchgate.net Irradiation of a suitable acyclic precursor can lead to the formation of the fused ring system. Conversely, irradiation of the bicyclic ketone itself can induce rearrangements. For example, related trimethylated bicyclo[3.2.0]hept-en-ones undergo a 1,3-acyl migration upon irradiation. researchgate.net
Thermal rearrangements also provide pathways to different isomeric structures. For example, thermolysis can induce a Cope rearrangement in derivatives of 6-vinylbicyclo[3.1.0]hex-2-enes to furnish the bicyclo[3.2.1]octadiene skeleton. acs.org The parent bicyclo[3.2.0]heptenyl system itself can undergo an intramolecular thermal rearrangement to the thermodynamically more stable bicyclo[2.2.1]heptenyl system. nih.gov The thermal behavior is often complex, with multiple reaction channels such as rsc.orgimist.ma-sigmatropic shifts and diradical-mediated fragmentations being possible, depending on the substitution pattern.
Norrish Type I and II Reactions
The Norrish reaction is a significant photochemical process for ketones and aldehydes, categorized into Type I and Type II pathways. wikipedia.org The Norrish Type I reaction involves the photochemical homolytic cleavage of the α-carbon bond adjacent to the carbonyl group. wikipedia.org This α-scission creates two free radical intermediates, an acyl radical and an alkyl radical. scispace.com Subsequent reactions of these fragments can include recombination, decarbonylation to form a new C-C bond, or abstraction of a proton to yield a ketene (B1206846) and an alkane. wikipedia.org
The Norrish Type II reaction is a photochemical intramolecular process where the excited carbonyl group abstracts a γ-hydrogen atom, leading to the formation of a 1,4-biradical intermediate. wikipedia.org This intermediate can then undergo fragmentation (β-scission) to produce an enol and an alkene, or it can cyclize via intramolecular recombination to form a substituted cyclobutane, a process known as the Norrish–Yang reaction. wikipedia.org
While these reactions are fundamental in photochemistry, their application has been explored in the synthesis of complex natural products. scispace.com For instance, a tandem photochemical process involving a [2+2] cycloaddition followed by a Norrish Type I/γ-hydrogen transfer reaction has been considered for related cyclopentenone substrates. researchgate.net In the context of bicyclic systems, the irradiation of a bicyclic aldehyde featuring a norbornanone framework has been shown to proceed through a Norrish Type I reaction to generate key intermediates for total synthesis. scispace.com Photochemical studies on bicyclo[3.2.0]hept-3-en-2-ones, isomers of the title compound, show they can photoisomerize to bicyclo[2.2.1]hept-2-en-7-ones, indicating the susceptibility of this bicyclic system to photochemical rearrangements. oup.comacs.org
Sigmatropic Rearrangements
The bicyclo[3.2.0]heptene framework is known to undergo thermally induced sigmatropic rearrangements, which are crucial for accessing different bicyclic systems. The intramolecular thermal rearrangement of the bicyclo[3.2.0]heptenyl system to the bicyclo[2.2.1]heptenyl system is a well-documented transformation. acs.org This reaction is classified as a nih.govrsc.org-sigmatropic carbon migration. mdpi.comresearchgate.net Studies focusing on stereochemistry, kinetics, and computational analysis support a mechanism involving transient diradical intermediates that traverse relatively flat potential energy surfaces. researchgate.net
For the bicyclo[3.2.0]hept-2-ene system, nih.govrsc.org-carbon shifts represent the predominant thermal reaction pathway. mdpi.com A key study on the rearrangement of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate to exo-norbornenyl acetate demonstrated that the reaction proceeds with a clean inversion of the configuration at the migrating carbon atom. acs.org This stereochemical outcome is consistent with the predictions of orbital symmetry rules for a suprafacial nih.govrsc.org-sigmatropic shift. acs.org In some synthetic routes, the formation of the bicyclo[3.2.0]heptenone core itself involves a rsc.orgrsc.org-sigmatropic (Claisen) rearrangement as a key step following an initial hetero-Diels-Alder cycloaddition. beilstein-journals.org
Stereochemical Control and Diastereoselectivity in Reactions of the Bicyclo[3.2.0]hept-2-en-6-one Scaffold
The rigid, fused-ring structure of bicyclo[3.2.0]hept-2-en-6-one provides an excellent platform for stereocontrolled reactions, enabling the synthesis of complex molecules. nih.govmdpi.com The inherent strain and defined geometry of the scaffold dictate the facial selectivity of various transformations.
A prominent example is the electrophilic bromination of bicyclo[3.2.0]hept-2-en-6-one and its derivatives. rsc.org This reaction yields 2-exo-bromo-3-endo-substituted bicycloheptanones with high stereospecificity. rsc.org This outcome is attributed to the preferential formation of the intermediate bromonium ion on the less sterically hindered exo-face of the cyclopentene ring. rsc.org
Similarly, the acid-catalyzed ring cleavage of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one occurs with significant selectivity, a phenomenon explained by the conformational preferences of the adjacent ketone ring in the protonated epoxide intermediate. rsc.org Another highly selective transformation is the N-bromosuccinimide (NBS)-induced lactonization, which demonstrates the unique reactivity conferred by the proximity of the carbonyl group and the double bond to the same bridgehead carbon. acs.org
The carbonyl group itself is a handle for diastereoselective manipulations. The reduction of 2-chromanone-fused bicyclo[3.2.0]heptenones with sodium borohydride (B1222165) generates a diastereomeric mixture of secondary alcohols, while subsequent hydrogenation can furnish the corresponding heptenone with excellent diastereoselectivity. bohrium.com Furthermore, stereoselective ring-opening reactions of substituted bicyclo[3.2.0]heptenones can be induced by alkoxides, providing vicinally disubstituted cycloalkene derivatives. beilstein-journals.org The stereochemistry of the products in these reactions can often be determined through detailed NMR analysis, where the chemical shifts of substituents are indicative of their exo or endo configuration. beilstein-journals.org The development of new synthetic methods, such as phosphine-mediated tandem cyclizations, has enabled the synthesis of complex fused bicyclo[3.2.0]heptenones with remarkable regio- and diastereoselectivity. bohrium.com
Biocatalytic Transformations of Bicyclo[3.2.0]heptenones
Biocatalysis offers a powerful strategy for the asymmetric transformation of bicyclo[3.2.0]heptenones, providing access to enantiomerically pure alcohols and lactones that are valuable building blocks in synthesis. nih.govmdpi.comnih.gov These transformations are primarily centered on two types of enzymatic reactions: ketone reduction by alcohol dehydrogenases (ADHs) and Baeyer-Villiger oxidation by monooxygenases.
The bioreduction of racemic (±)-bicyclo[3.2.0]hept-2-en-6-one has been extensively studied using whole-cell biocatalysts and isolated enzymes. rsc.orgrsc.org Baker's yeast (Saccharomyces cerevisiae) was famously shown to reduce the racemic ketone in a process described as "substrate non-specific and product enantioselective". nih.govresearchgate.net It reduces both enantiomers of the ketone to produce a mixture of 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol and 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol. nih.govrsc.orgpsu.edu
In contrast, other fungi exhibit greater selectivity. Curvularia lunata and Mortierella ramanniana selectively reduce one enantiomer, yielding the 6-endo-alcohol and leaving the unreacted, optically active bicycloheptenone of the opposite configuration. nih.govrsc.orgpsu.edu This kinetic resolution is a highly effective method for obtaining both enantiopure alcohol and ketone. psu.edursc.org Isolated enzymes, including horse liver alcohol dehydrogenase (HLADH) and various hydroxysteroid dehydrogenases (HSDH), have also been employed, often in coupled-enzyme systems to ensure efficient recycling of the required NAD(P)H cofactor. nih.govmdpi.com
Table 1: Bioreduction of Bicyclo[3.2.0]hept-2-en-6-one Derivatives
This table summarizes representative biocatalytic reductions of the bicyclo[3.2.0]heptenone scaffold using various microorganisms and enzymes.
| Substrate | Biocatalyst | Major Product(s) | Enantiomeric Excess (e.e.) | Reference(s) |
|---|---|---|---|---|
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | Baker's Yeast (S. cerevisiae) | 6-exo-(1R,5S,6S)-alcohol & 6-endo-(1S,5R,6S)-alcohol | 84% (exo), 88% (endo) | nih.gov, psu.edu, rsc.org |
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | Curvularia lunata | 6-endo-(1S,5R,6S)-alcohol & (1R,5S)-ketone | >95% (alcohol) | nih.gov, psu.edu |
| (±)-Bicyclo[3.2.0]hept-2-en-6-one | Mortierella ramanniana | 6-endo-(1S,5R,6S)-alcohol & (1R,5S)-ketone | >95% (alcohol) | nih.gov, nih.gov, psu.edu |
| (±)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one | Mortierella ramanniana | (6S)-endo-alcohol & (6S)-exo-alcohol | High | rsc.org |
| (±)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one | 3α,20β-HSDH | (6S)-endo-alcohol & recovered optically active ketone | High | rsc.org |
| (±)-7-endo-Chlorobicyclo[3.2.0]hept-2-en-6-one | HSDH-YADH coupled system | (1R,5S)-7-endo-chloro-6-endo-ol | 82% | nih.gov, mdpi.com |
| (±)-7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | HSDH-HLADH co-immobilized | (1R,5S)-7,7-dichloro-6-endo-ol | 95% | nih.gov, mdpi.com |
Another key biocatalytic route is the enantioselective Baeyer-Villiger oxidation of the bicyclic ketone to the corresponding lactones, 2-oxabicyclo[3.3.0]oct-6-en-3-one (a precursor to Corey's lactone) and 3-oxabicyclo[3.3.0]oct-6-en-2-one. acs.orgresearchgate.netlookchem.com This transformation is catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which are found in a wide range of fungi. acs.org Screening of fungal strains revealed that different genera can produce opposite enantiomers of the lactone product with varying degrees of enantioselectivity. acs.orgresearchgate.net For example, isolates of Fusarium sp. tend to produce the (+)-(1R,5S)-lactone, whereas strains like Aspergillus amazonicus yield the (–)-(1S,5R)-lactone. researchgate.net
Table 2: Baeyer-Villiger Oxidation of (±)-Bicyclo[3.2.0]hept-2-en-6-one
This table shows the products from the Baeyer-Villiger oxidation of the racemic ketone by different fungal strains.
| Biocatalyst (Fungal Strain) | Major Lactone Product | Enantiomeric Excess (e.e.) | Reference(s) |
|---|---|---|---|
| Fusarium sp. | (+)-(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one | Not specified | researchgate.net |
| Aspergillus amazonicus | (–)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one | 70% | researchgate.net |
| Aspergillus terricola | (–)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one | Not specified | researchgate.net |
Computational and Theoretical Investigations of 1r,5s Bicyclo 3.2.0 Hept 2 En 6 One Reactivity and Structure
Conformational Analysis and Strain Energy Calculations
The fusion of a cyclopentene (B43876) and a cyclobutane (B1203170) ring in (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one results in significant ring strain, a key determinant of its chemical behavior. Computational methods are instrumental in quantifying this strain and analyzing the molecule's preferred conformations.
The bicyclo[3.2.0]heptane skeleton inherently possesses substantial ring strain arising from its fused ring system. To alleviate some of this strain, the cyclobutane ring is not planar but adopts a puckered conformation. This puckering is characterized by a dihedral angle of 20° between the C1-C2 and C3-C4 planes, which helps to reduce eclipsing interactions between adjacent hydrogen atoms, albeit at the cost of increased angle strain at the bridgehead carbons.
Strain energy calculations, often employing homodesmotic reactions, provide a quantitative measure of the energetic cost of this strained geometry compared to a strain-free reference compound. For the related bicyclo[3.2.0]hept-2-ene, strain energy has been calculated to be in the range of 29.0 to 30.8 kcal·mol⁻¹ using various computational methods. swarthmore.edu For trans-bicyclo[3.2.0]hept-6-ene derivatives, the strain energy is estimated to be around 69 kcal·mol⁻¹. This high strain energy is a driving force for many of the reactions that this class of compounds undergoes.
| Compound | Method | Calculated Strain Energy (kcal·mol⁻¹) | Reference |
|---|---|---|---|
| bicyclo[3.2.0]hept-2-ene | W1BD | 29.0 | swarthmore.edu |
| bicyclo[3.2.0]hept-2-ene | G-4 | 29.9 | swarthmore.edu |
| bicyclo[3.2.0]hept-2-ene | CBS-APNO | 29.8 | swarthmore.edu |
| bicyclo[3.2.0]hept-2-ene | CBS-QB3 | 29.2 | swarthmore.edu |
| bicyclo[3.2.0]hept-2-ene | M062X/6-31+G(2df,p) | 30.8 | swarthmore.edu |
| trans-bicyclo[3.2.0]hept-6-ene derivatives | Homodesmotic reactions | ~69 |
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in elucidating the electronic structure and bonding characteristics of this compound. These studies reveal the subtle interplay of conjugation, hyperconjugation, and strain on the molecule's electronic properties.
The presence of the α,β-unsaturated ketone (enone) moiety leads to partial conjugation between the C2=C3 double bond and the C6=O carbonyl group. DFT calculations have shown that this conjugation results in a reduced C=O bond order of 1.25, compared to a typical value of 1.34 in isolated ketones, indicating resonance delocalization of the π-electrons.
Furthermore, Natural Bond Orbital (NBO) analysis has quantified a significant hyperconjugative interaction between the σ orbital of the C1-C7 bond and the π* antibonding orbital of the C6=O group. This interaction provides a stabilization energy of 8.2 kcal·mol⁻¹, further influencing the reactivity of the carbonyl group.
The molecular electrostatic potential (MEP) surface, another output of quantum chemical calculations, highlights the distribution of electron density within the molecule. For this compound, the MEP shows an increased electron density at the C3 position, with a calculated value of -0.32 e, compared to -0.18 e in classical enones. This enhanced nucleophilicity at the β-carbon of the enone system is a key factor in directing the regioselectivity of certain reactions.
| Property | Calculated Value | Comparison/Significance | Reference |
|---|---|---|---|
| C=O Bond Order | 1.25 | Reduced from 1.34 in isolated ketones, indicating conjugation. | |
| Hyperconjugative Stabilization (σ(C1-C7) → π*(C6=O)) | 8.2 kcal·mol⁻¹ | Significant electronic stabilization influencing reactivity. | |
| Molecular Electrostatic Potential at C3 | -0.32 e | Increased electron density compared to classical enones (-0.18 e), indicating enhanced nucleophilicity. |
Mechanistic Elucidation of Key Transformations via Transition State Modeling
Computational modeling of reaction mechanisms, particularly the identification and characterization of transition states, provides a deeper understanding of the factors controlling the kinetics and selectivity of chemical transformations involving this compound.
One of the most studied reactions of this compound is the Baeyer-Villiger oxidation, which can lead to two regioisomeric lactones, often referred to as the "normal" and "abnormal" products. Theoretical studies using DFT have been employed to investigate the chemo- and regioselectivity of this reaction, for instance with hydrogen peroxide. imist.maimist.ma These studies model the reaction pathway, calculating the activation energies for the formation of the different possible transition states leading to the observed products. The calculated energy barriers can then be used to predict the major product under a given set of conditions. The formation of the "abnormal" lactone, often favored in enzymatic reactions, highlights the subtle electronic and steric factors that can be elucidated through transition state analysis. rsc.orgau.dkchimia.chnih.govwhiterose.ac.uk
Photochemical reactions, such as the [2+2] photocycloaddition, are another important class of transformations for this molecule. researchgate.net Computational studies, including DFT and time-dependent DFT (TD-DFT), can model the excited state potential energy surfaces to understand the mechanism and stereochemical outcome of these reactions. mdpi.com For instance, in the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes, DFT calculations have supported a proposed mechanism involving a syn-closure pathway leading to the observed cis-anti diastereoisomers. mdpi.com
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental data.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard application of DFT. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a reasonable degree of accuracy. idc-online.comliverpool.ac.uknih.gov For this compound and its derivatives, methods like the Gauge-Including Atomic Orbital (GIAO) approach at the B3LYP/6-31G+(d,p) level of theory can be used to calculate the expected chemical shifts. researchgate.net These predictions can aid in the assignment of complex spectra and in distinguishing between different stereoisomers.
| Spectroscopic Technique | Computational Method | Typical Basis Set | Application | Reference |
|---|---|---|---|---|
| ¹H and ¹³C NMR | GIAO-DFT | 6-31G+(d,p) or larger | Prediction of chemical shifts for structure verification and isomer differentiation. | researchgate.net |
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Time-dependent DFT (TD-DFT) has emerged as a reliable method for calculating the CD spectra of organic molecules. nih.govresearchgate.net The process typically involves a conformational search to identify the low-energy conformers of the molecule, followed by TD-DFT calculations on each conformer to generate the predicted CD spectrum. The weighted average of the spectra of the individual conformers then provides the final predicted spectrum, which can be compared with experimental data to determine the absolute configuration of the chiral centers. While a specific TD-DFT study for this compound is not detailed in the provided search results, the methodology is well-established for similar bicyclic ketones. researchgate.net
Molecular Dynamics Simulations for Reactivity and Solvation Effects
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics, interactions with solvent molecules, and the influence of these factors on reactivity. researchgate.net
For reactions in solution, the explicit inclusion of solvent molecules in MD simulations can be crucial for accurately modeling the reaction environment. These simulations can provide insights into how solvation affects the stability of reactants, transition states, and products, thereby influencing the reaction kinetics and thermodynamics.
A notable application of MD simulations in the context of this compound is the study of its enzyme-catalyzed reactions. For example, MD simulations have been used to investigate a flavin-based supramolecular catalyst for the Baeyer-Villiger oxidation of this ketone. The simulations can reveal details about the binding of the substrate to the catalyst, the conformational changes that occur during the reaction, and the role of specific interactions in determining the reaction's efficiency and selectivity.
Synthetic Utility of 1r,5s Bicyclo 3.2.0 Hept 2 En 6 One As a Chiral Building Block
Precursor to Enantiomerically Pure Complex Natural Products and Analogues
The enantiopure nature of (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one makes it an exceptional precursor for the total synthesis of complex natural products and their analogues, where precise stereochemical control is paramount. Its utility is particularly notable in the synthesis of prostaglandins (B1171923) and various insect pheromones.
The bicyclo[3.2.0]heptenone framework is a classic synthon for prostaglandins, a class of biologically active lipid compounds. Chemoenzymatic strategies have been developed to access key prostaglandin (B15479496) intermediates like PGF2α and PGA₂ from this starting material. mdpi.comnih.gov The process often involves the enzymatic reduction of the racemic bicyclo[3.2.0]hept-2-en-6-one to resolve the enantiomers, providing the necessary stereochemistry for the target prostaglandin. mdpi.compsu.edu For instance, various fungi and yeasts, such as Mortierella ramanniana, have been successfully employed for the stereoselective reduction of the ketone. psu.edu
Beyond prostaglandins, this chiral building block is instrumental in synthesizing insect pheromones like grandisol (B1216609), lineatin, and filifolone. orgsyn.orgacs.orgcapes.gov.br These syntheses leverage the bicyclic structure as a template, which can be selectively modified to achieve the target molecules. acs.orgresearchgate.net A general approach involves the preparation of substituted bicyclo[3.2.0]hept-3-en-6-ones, which serve as pivotal intermediates for these pheromones. orgsyn.orgresearchgate.net
The table below summarizes the application of the bicyclo[3.2.0]hept-2-en-6-one scaffold in the synthesis of various natural products.
| Target Natural Product | Key Intermediate Derived from Bicyclo[3.2.0]hept-2-en-6-one | Synthetic Approach |
| Prostaglandins (PGE₂, PGF₂α) | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol | Bioreduction using yeasts or fungi to achieve kinetic resolution, followed by chemical transformations. mdpi.comnih.govpsu.edu |
| Grandisol | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | Stereoselective total synthesis from the pivotal bicyclic intermediate. orgsyn.orgresearchgate.net |
| Lineatin | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | Utilisation of the common bicyclic intermediate for a stereoselective synthesis pathway. orgsyn.orgresearchgate.net |
| Filifolone | Bicyclo[3.2.0]hept-3-en-6-one derivatives | Application of the bicyclic framework as a starting material for the synthesis. orgsyn.org |
| Raikovenal | Bicyclo[3.2.0]hept-2-en-6-one derivatives | Amenable to selective manipulations to prepare the target molecule. acs.orgcapes.gov.br |
Scaffold for the Construction of Structurally Diverse Polycyclic Systems
The inherent ring strain of the bicyclo[3.2.0]hept-2-en-6-one framework makes it an excellent substrate for rearrangement and ring-expansion reactions, providing access to a diverse range of polycyclic systems. researchgate.net
One significant application is the acid-catalyzed, two-carbon ring expansion to form cycloheptenone and cycloheptadienone (B157435) derivatives. researchgate.net When dissolved in strong acids like FSO₃H, bicyclo[3.2.0]heptan-6-one, a related saturated analogue, cleanly isomerizes to cyclohept-2-enone. researchgate.net However, the unsaturated bicyclo[3.2.0]hept-2-en-6-one itself rearranges under these conditions to give protonated 1-acetylcyclopentadiene. researchgate.net This demonstrates the subtle yet profound influence of the double bond on the rearrangement pathway.
The framework is also a key precursor for the synthesis of bicyclo[3.3.0]octane systems, such as the Corey lactones (e.g., 2-oxabicyclo[3.3.0]oct-6-en-3-one), which are themselves crucial intermediates in prostaglandin synthesis. researchgate.net This transformation is typically achieved through a Baeyer-Villiger oxidation of the ketone. researchgate.netresearchgate.net Various microorganisms, including fungi like Aspergillus amazonicus, can catalyze this oxidation enantioselectively. researchgate.net
Furthermore, the bicyclo[3.2.0]heptenone core has been ingeniously used to construct angularly fused triquinanes. acs.orgacs.org This is accomplished through a tandem sequence involving an alkoxy-Cope ring expansion followed by a transannular ring closure, a powerful strategy for building complex polycyclic structures from a relatively simple starting material. acs.org
| Starting Scaffold | Reaction Type | Resulting Polycyclic System | Key Reagents/Conditions |
| Bicyclo[3.2.0]heptan-6-one | Acid-catalyzed rearrangement | Cyclohept-2-enone | Strong acids (e.g., FSO₃H) researchgate.net |
| Bicyclo[3.2.0]hept-2-en-6-one | Baeyer-Villiger Oxidation | 2-Oxabicyclo[3.3.0]oct-6-en-3-one (Corey's lactone) | Fungi (Aspergillus amazonicus) or BVMO enzymes researchgate.netresearchgate.net |
| 1-Alkynylbicyclo[3.2.0]hept-2-en-7-ones | Alkoxy-Cope/Transannular Ring Closure | Angular Triquinanes | Alkenyllithium reagents acs.orgacs.org |
| (±)-7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | Cleavage and cyclization | Enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones | Chiral α-methylbenzylamine researchgate.net |
Application in Stereoselective Synthesis of Advanced Molecular Intermediates
Beyond its direct use in synthesizing natural products, this compound is a cornerstone for the stereoselective preparation of advanced molecular intermediates. These intermediates possess versatile functional groups and defined stereochemistry, making them highly valuable for further synthetic elaborations. aaronchem.commdpi.com
A notable application is the synthesis of chiral β-amino alcohols. For example, racemic cis-7-aminobicyclo[3.2.0]hept-2-en-6-ol was prepared via a [2+2] cycloaddition of phthalimidoketene with cyclopentadiene, followed by reduction and deprotection. arkat-usa.org This racemic amino alcohol could then be resolved using L-aspartic acid to furnish the enantiopure compound, which has potential as a new chiral ligand or auxiliary in asymmetric catalysis. arkat-usa.org
The ketone also serves as a starting point for creating chalcone-like compounds. tandfonline.com Through a base-catalyzed Claisen-Schmidt condensation with various aldehydes, a series of new chalcone (B49325) derivatives incorporating the bicyclo[3.2.0]heptene framework have been synthesized in high yields. tandfonline.com These compounds are of interest as they merge the structural features of the bicyclic system with the chalcone motif, which is known for a broad spectrum of biological activities. tandfonline.com
Moreover, various substituted bicyclo[3.2.0]heptenone derivatives serve as crucial intermediates. For instance, the kinetic resolution of racemic bicyclic ketones through bioreduction with enzymes like hydroxysteroid dehydrogenase (HSDH) or yeast alcohol dehydrogenase (YADH) yields both optically active alcohols and the unreacted enantiopure ketone. mdpi.comnih.gov These resolved products, such as (1R,5S)-7-endo-chlorobicyclo[3.2.0]-hept-2-en-6-endo-ol and the corresponding unreacted (1S,5R)-ketone, are advanced intermediates for separate, enantiomer-specific synthetic routes. mdpi.com
| Intermediate Class | Synthetic Method | Starting Material | Significance of Intermediate |
| Chiral β-Amino Alcohols | [2+2] Cycloaddition, reduction, deprotection, resolution | Phthalimidoglycolyl chloride, cyclopentadiene | Potential C1-symmetric chiral ligands for asymmetric catalysis. arkat-usa.org |
| Chalcone Derivatives | Claisen-Schmidt Condensation | cis-Bicyclo[3.2.0]hept-2-en-6-one, various aldehydes | Intermediates for heterocyclic synthesis and potential biological activity. tandfonline.com |
| Enantiopure Halogenated Bicyclic Alcohols/Ketones | Enzymatic Kinetic Resolution | Racemic 7-chloro or 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one | Enantiomerically pure synthons for prostaglandins and other complex molecules. mdpi.com |
| Milbemycin Intermediate | Henry reaction, esterification | (1R, 5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one | Chiral intermediate for the synthesis of milbemycin analogues. google.com |
Development of New Synthetic Methodologies Utilizing the Bicyclo[3.2.0]hept-2-en-6-one Framework
The unique structural and electronic properties of the bicyclo[3.2.0]hept-2-en-6-one skeleton have spurred the development of novel synthetic methodologies. Its reactivity has been harnessed to pioneer new ways of forming complex carbocyclic and heterocyclic systems.
One of the most elegant methodologies is the intramolecular [2+2] cycloaddition of unsaturated ketene (B1206846) intermediates to form the bicyclo[3.2.0]heptenone core itself. orgsyn.org This process, which avoids photochemical steps, involves generating an α,β-unsaturated ketene that undergoes a thermal cyclization, providing a practical and selective route to the bicyclic system. orgsyn.orgacs.org
The framework has also been central to the development of tandem reactions. For example, a powerful tandem alkoxy-Cope rearrangement followed by a transannular ring closure was developed using 1-alkynylbicyclo[3.2.0]heptenone derivatives. acs.org This sequence allows for the rapid construction of complex angular triquinanes from simpler bicyclic precursors. The strain energy of the initial system is a key driving force for the reaction. acs.org
More recently, gold-catalyzed reactions have been developed using substrates that form bicyclo[3.2.0]heptenones. The Au(I)-catalyzed cycloisomerization of amide- or ester-tethered 1,6-enynes produces bicyclo[3.2.0]hept-6-en-2-ones under mild conditions. acs.org Density functional theory (DFT) calculations suggest a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement is the most probable pathway for this transformation. acs.org
These examples highlight how the bicyclo[3.2.0]hept-2-en-6-one framework has not only been a passive scaffold but an active participant in the discovery and refinement of modern synthetic methods.
Future Perspectives and Emerging Research Avenues for 1r,5s Bicyclo 3.2.0 Hept 2 En 6 One
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards sustainability has spurred significant research into greener synthetic routes for valuable synthons like (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one. A primary focus has been the use of biocatalysis, which employs enzymes or whole-cell systems to perform reactions with high selectivity under mild, environmentally friendly conditions.
Detailed research has demonstrated the utility of various microorganisms and isolated enzymes for the synthesis and transformation of this bicyclic ketone. Dehydrogenase enzymes found in whole-cell preparations of fungi and yeasts, such as Curvularia lunata and Mortierella ramanniana, can reduce the racemic ketone to produce optically active alcohols and the desired enantiomerically pure ketone. rsc.org Specifically, these organisms can be used for the kinetic resolution of racemic bicyclo[3.2.0]hept-2-en-6-one. mdpi.com For instance, a pilot-scale process using M. ramanniana has been developed to produce 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol, leaving behind the valuable (+)-(1R,5S)-ketone substrate. mdpi.com
Another key class of enzymes, Baeyer-Villiger Monooxygenases (BVMOs), are being explored for the enantioselective oxidation of the racemic ketone into its corresponding lactones. nih.govresearchgate.netfishersci.no Recombinant E. coli expressing BVMOs have been successfully used in fed-batch processes to produce regioisomeric lactones on a significant scale. nih.gov The use of enzyme complexes, such as the modular assembly of Phosphite Dehydrogenase (PTDH) and Phenylacetone Monooxygenase (PAMO), offers a sophisticated approach to cofactor regeneration, a crucial element for the sustainability of these biocatalytic systems.
Beyond biocatalysis, efforts are being made to develop efficient chemical syntheses that avoid harsh conditions, such as photochemical steps. arkat-usa.org Methodologies utilizing catalysts like β-cyclodextrin in aqueous-ethanolic media represent a move towards metal-free, one-pot syntheses at room temperature, aligning with the principles of green chemistry. nih.gov Similarly, the use of microwave irradiation in conjunction with non-toxic catalysts like bismuth chloride (BiCl3) is being explored to shorten reaction times and improve yields in a greener fashion. nih.govscielo.org.bo
| Biocatalyst Type | Specific Example | Transformation | Key Finding | Reference |
|---|---|---|---|---|
| Whole-Cell (Fungi) | Mortierella ramanniana | Kinetic Resolution (Reduction) | Produces optically active endo-alcohol and enantioenriched ketone. | rsc.org |
| Whole-Cell (Yeast) | Bakers' Yeast (S. cerevisiae) | Reduction | Produces a mix of exo- and endo-alcohols. | rsc.org |
| Isolated Enzyme (BVMO) | BVMOAf1 from Aspergillus fumigatus | Baeyer-Villiger Oxidation | Catalyzes oxidation to regioisomeric lactones with high enantioselectivity. | researchgate.net |
| Recombinant Whole-Cell (BVMO) | E. coli expressing CHMO | Baeyer-Villiger Oxidation | Successful scale-up to 55-L bioreactors for lactone production. | nih.gov |
| Enzyme Complex | PTDH–PAMO | Cofactor Regeneration for BVMO | Modular assembly allows for efficient cofactor recycling in biotransformations. |
Exploration of Unprecedented Reactivity and Novel Rearrangement Pathways
The strained bicyclo[3.2.0]heptane framework is a reservoir of potential energy, making it a fascinating substrate for discovering novel chemical transformations. Research into its reactivity has uncovered a variety of rearrangement pathways that lead to diverse and structurally complex products.
Acid-catalyzed rearrangements have been shown to convert bicyclo[3.2.0]heptanone derivatives into seven-membered rings. cdnsciencepub.com For example, in strong acids like fluorosulfonic acid (FSO3H), bicyclo[3.2.0]hept-2-en-6-one itself rearranges to form protonated 1-acetylcyclopentadiene. cdnsciencepub.com Computational studies using density functional theory (DFT) have been employed to map the potential energy surfaces of these isomers and understand the barriers and mechanisms of their interconversions, such as the ring-opening to cycloheptatetraene.
Other notable transformations include:
Prins-Pinacol Rearrangement : This sequence has been utilized in the total synthesis of complex natural products, where the bicyclo[3.2.0]heptenone scaffold serves as the starting point for constructing intricate polycyclic systems.
Alkoxy-Cope Rearrangement : A tandem alkoxy-Cope ring expansion followed by a transannular ring closure has been developed to convert 1-alkynylbicyclo[3.2.0]hept-2-en-7-ones into angular triquinanes.
Cycloreversion : An unprecedented stereoselective [2+2] cycloreversion of certain bicyclo[3.2.0]hept-2-en-6-one derivatives has been reported, yielding linear polyene ketones.
Gold(I)-Catalyzed Cycloisomerization : This method allows for the synthesis of the bicyclo[3.2.0]hept-6-en-2-one core through a skeletal rearrangement of tethered 1,6-enyne systems. acs.org
These explorations are not merely academic; they open up new synthetic disconnections and provide access to molecular frameworks that would be difficult to obtain through other means.
| Rearrangement Type | Conditions/Trigger | Resulting Structure | Reference |
|---|---|---|---|
| Acid-Catalyzed Ring Expansion | Strong Acid (e.g., FSO3H) | Cycloheptenone or 1-Acetylcyclopentadiene | cdnsciencepub.com |
| Prins-Pinacol Sequence | Lewis Acid | Complex polycyclic systems (e.g., Tetrahydrofurans) | |
| Alkoxy-Cope Ring Expansion | Alkene/Alkyne Addition, Thermal | Bicyclo[6.3.0]undecadienediones, Triquinanes | |
| [2+2] Cycloreversion | Metathesis Catalyst | Linear Polyene Ketones | |
| Thermal Rearrangement | Heat | Bicyclo[2.2.1]heptenyl system | acs.org |
| Gold(I)-Catalyzed Cycloisomerization | Au(I) Catalyst | Bicyclo[3.2.0]hept-6-en-2-ones | acs.org |
Design and Synthesis of Novel Derivatives with Enhanced Synthetic Utility
The functional handles present in this compound—a ketone, a double bond, and a strained bicyclic core—make it an ideal starting point for the synthesis of a wide array of derivatives. These new molecules are not only of interest for their own potential applications but also serve as more advanced intermediates for complex target synthesis.
Recent work has focused on creating derivatives with enhanced utility:
Lactones : Baeyer-Villiger oxidation of the ketone provides access to isomeric bicyclic lactones, which are themselves versatile building blocks for natural products like prostaglandins (B1171923). nih.govresearchgate.netacs.org Palladium-catalyzed C-H activation has also been used to generate highly substituted bicyclo[3.2.0]heptane lactones. rsc.org
Fused Heterocycles : The condensation of 7-benzylidenebicyclo[3.2.0]hept-2-en-6-ones (derived from the parent ketone) with 2-aminobenzenethiol leads to the formation of novel benzothiazole (B30560) compounds.
Diols : The parent ketone and its isomers can be converted into bicyclo[3.2.0]heptane-2-endo,7-endo-diols, which serve as chiral, rigid backbones potentially useful in the design of bidentate ligands for asymmetric synthesis.
Phosphine-Mediated Cyclizations : A tandem [3+2] cyclization/intramolecular Wittig reaction has been developed to synthesize 2-chromanone-fused bicyclo[3.2.0]heptenones with high diastereoselectivity. bohrium.com
The development of stereoselective synthetic methods, such as organophotoredox-catalyzed [2+2] photocycloadditions using chiral auxiliaries, allows for the creation of enantioenriched and highly substituted bicyclo[3.2.0]heptane derivatives. mdpi.comresearchgate.net
| Derivative Class | Synthetic Method | Precursor | Reference |
|---|---|---|---|
| Bicyclic Lactones | Baeyer-Villiger Oxidation | This compound | nih.gov |
| Benzothiazoles | Condensation/Cyclization | 7-Benzylidenebicyclo[3.2.0]hept-2-en-6-ones | |
| Bicyclic Diols | Reduction/Hydroxylation | Bicyclo[3.2.0]hept-3-en-6-ones | |
| Chromanone-fused Bicycles | Phosphine-mediated Tandem Reaction | Alkynone and Salicylaldehyde derivatives | bohrium.com |
| Substituted Bicyclo[3.2.0]heptanes | Organophotoredox [2+2] Cycloaddition | Aryl bis-enone derivatives | mdpi.com |
Integration of the Bicyclo[3.2.0]hept-2-en-6-one Scaffold into Complex Molecular Architectures (e.g., for self-assembly or framework construction)
The true power of a synthetic building block is demonstrated by its ability to be incorporated into larger, more complex molecular architectures. The this compound scaffold has proven to be a cornerstone in the total synthesis of numerous biologically active natural products. Its rigid, stereochemically defined structure allows for precise control over the spatial arrangement of functional groups in subsequent synthetic steps.
For example, Glaxo utilized (1R,5S)-bicyclo[3.2.0]heptenone on a large scale as a key intermediate for the enantioenriched synthesis of the Lycopodium alkaloids (–)-magellanine and (–)-magellaninone. Its value is also well-established in the synthesis of prostanoids and jasmonoids. arkat-usa.orgresearchgate.netacs.org The bicyclic ketone can be elaborated through oxidative expansion of the cyclobutanone (B123998) ring to furnish lactone precursors for Prostaglandin (B15479496) E2 (PGE2) and methyl jasmonate. arkat-usa.org
While the scaffold is a powerful tool for the covalent synthesis of discrete complex molecules, its application in the non-covalent construction of supramolecular structures is a less explored but promising research avenue. The rigid, three-dimensional nature of the bicyclo[3.2.0]heptane core makes it an intriguing candidate for designing molecular tectons for self-assembly or as a component in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Future research may focus on functionalizing the scaffold with recognition motifs (e.g., hydrogen bonding sites, metal-coordinating ligands) to guide its assembly into ordered, higher-level structures with novel material properties.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Guiding Synthetic Design
The intersection of organic chemistry and artificial intelligence is creating powerful new tools for accelerating discovery. Machine learning (ML) and AI are poised to revolutionize how chemists approach synthesis, and a molecule with such diverse reactivity as this compound is an ideal subject for these technologies.
ML models are being developed to predict the outcomes of organic reactions with increasing accuracy. nih.govresearchgate.netnih.gov These models, often based on neural networks, can be trained on vast datasets of experimental reactions from patents and literature. nih.govresearchgate.netnih.gov By representing molecules and reactions in a way that the machine can understand (e.g., as graphs or unique "fingerprints"), these tools can learn the subtle patterns that govern reactivity. stanford.edu For bicyclo[3.2.0]hept-2-en-6-one, an ML model could be trained to:
Predict Reaction Outcomes : Given a set of reactants and conditions, the model could predict the major product, for instance, in a competitive reaction involving rearrangement versus substitution. A trained model was shown to correctly identify the major product in over 70% of cases from a list of self-generated candidates. nih.govresearchgate.netnih.gov
Guide Synthetic Design : By predicting the likelihood of success for various synthetic steps, AI can help chemists design more efficient and robust routes to complex derivatives or natural products. This reduces trial-and-error in the lab.
Optimize Biocatalysis : ML can be applied to optimize the conditions for the biocatalytic reactions described in section 7.1. It can help model and predict how changes in substrate, enzyme variant, or reaction conditions will affect yield and enantioselectivity, accelerating the development of industrial-scale green processes.
While the application of these tools specifically to this compound is still an emerging field, the foundational work has been laid, promising a future where synthesis is increasingly guided by intelligent prediction. mit.edu
Q & A
Q. Table 1. Key Reaction Parameters for Baeyer-Villiger Oxidation
| Parameter | Optimal Range | Instrumentation |
|---|---|---|
| Temperature | 30–45°C | Thermostatted bioreactor |
| pH | 7.0–9.0 | pH-stat system |
| Enzyme Loading | 5–10 mg/mL | Fluorogenic microplate reader |
Q. Table 2. Computational Models for Regioselectivity Prediction
| Model Type | Software | Output Metric |
|---|---|---|
| DFT (B3LYP) | Gaussian | ΔG‡ (kcal/mol) |
| MD Simulation | GROMACS | RMSD (Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
